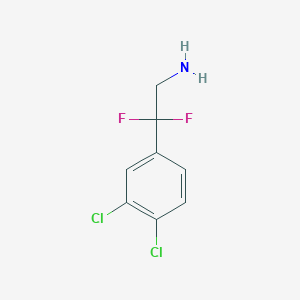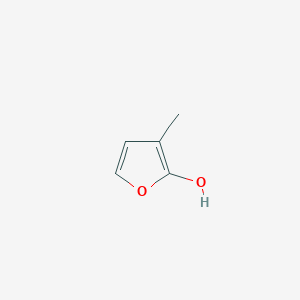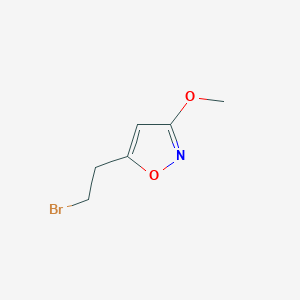
5-(2-Bromoethyl)-3-methoxy-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoethyl)-3-methoxy-1,2-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a bromoethyl group and a methoxy group attached to the oxazole ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-3-methoxy-1,2-oxazole typically involves the reaction of 3-methoxy-1,2-oxazole with a bromoethylating agent. One common method is the use of 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromoethylation process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromoethyl)-3-methoxy-1,2-oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazoles with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated heterocycles.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromoethyl)-3-methoxy-1,2-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(2-Bromoethyl)-3-methoxy-1,2-oxazole involves its interaction with nucleophilic sites in biological molecules. The bromoethyl group acts as an electrophile, reacting with nucleophilic amino acids in proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Bromoethyl)-1,2-oxazole: Lacks the methoxy group, making it less versatile in certain reactions.
3-Methoxy-1,2-oxazole: Lacks the bromoethyl group, limiting its use in nucleophilic substitution reactions.
5-(2-Chloroethyl)-3-methoxy-1,2-oxazole: Similar structure but with a chloroethyl group, which is less reactive than the bromoethyl group.
Uniqueness
5-(2-Bromoethyl)-3-methoxy-1,2-oxazole is unique due to the presence of both the bromoethyl and methoxy groups, providing a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications, particularly in the development of pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C6H8BrNO2 |
|---|---|
Molekulargewicht |
206.04 g/mol |
IUPAC-Name |
5-(2-bromoethyl)-3-methoxy-1,2-oxazole |
InChI |
InChI=1S/C6H8BrNO2/c1-9-6-4-5(2-3-7)10-8-6/h4H,2-3H2,1H3 |
InChI-Schlüssel |
ZRLJJABYBNNUGK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NOC(=C1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


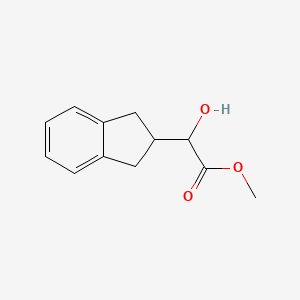
![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
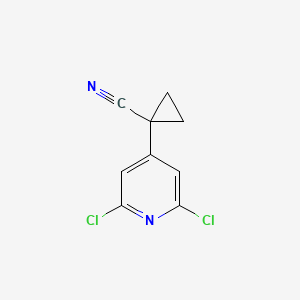
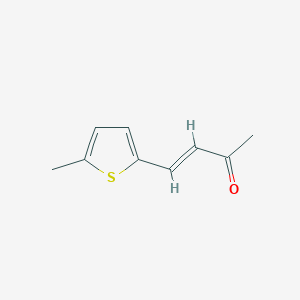


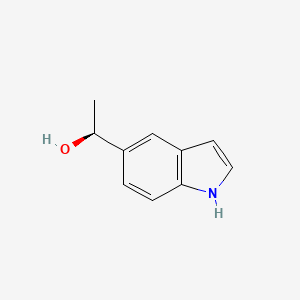
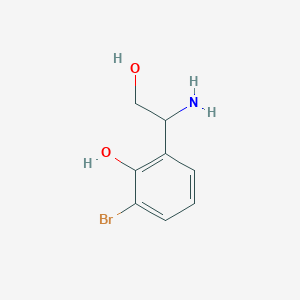
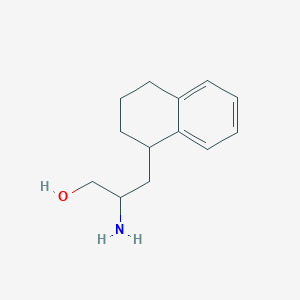
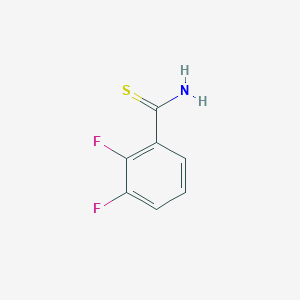
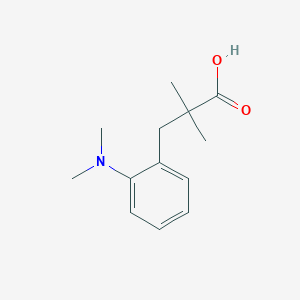
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)
